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Compound of Interest

Compound Name: UnyLinker 12

Cat. No.: B15595951 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for

optimizing the deprotection of oligonucleotides synthesized using UnyLinker 12.

Frequently Asked Questions (FAQs)
Q1: What are the standard recommended conditions for UnyLinker 12 deprotection?

A1: For standard oligonucleotide synthesis, cleavage from the support and deprotection can be

effectively achieved using aqueous ammonium hydroxide. A typical procedure involves

incubation for 1-2 hours at room temperature for cleavage from the support, followed by

nucleoside deprotection for 17 hours at 55°C.[1] The UnyLinker molecule is designed for fast

and clean cleavage under these standard aqueous ammonia conditions.[2]

Q2: How can I accelerate the deprotection process for UnyLinker 12?

A2: To significantly reduce deprotection time, a 1:1 mixture of ammonium hydroxide and

methylamine (AMA) can be used. This combination can shorten the deprotection time to as

little as 2 hours at room temperature, especially when using highly base-labile nucleoside

protecting groups.[1] For gas-phase deprotection, optimal conditions have been identified as

120 minutes at 80°C or 60 minutes at 90°C, both at a pressure of 10 psi.[1][3] The addition of

water to the columns before incubation has been shown to substantially increase the reaction

rate and overall yield in gas-phase deprotection.[1][3]
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Q3: My deprotection seems incomplete. What are the possible causes and solutions?

A3: Incomplete deprotection can arise from several factors. One common reason is insufficient

incubation time or temperature. For oligonucleotides with certain modifications, such as a 3'-

terminal LNA, cleavage can be rapid (30 minutes to 4 hours at room temperature).[4] However,

for other modifications or protecting groups (e.g., iBu-protected guanine), longer incubation

times of 1-2 hours may be necessary for complete deprotection.[4] In gas-phase deprotection,

ensuring the presence of water is crucial for accelerating the reaction; dry conditions can lead

to incomplete linker removal even after 240 minutes.[1] If you are experiencing incomplete

deprotection, consider the following:

Increase incubation time: As shown in the data below, longer incubation times generally lead

to more complete removal of the UnyLinker.

Increase temperature: Higher temperatures can significantly speed up the deprotection

process.[1][3]

Use a stronger base mixture: A 1:1 mixture of ammonium hydroxide and methylamine (AMA)

is more effective for rapid deprotection.[1]

Ensure proper hydration for gas-phase deprotection: Adding water to the synthesis columns

before gas-phase cleavage is critical for efficiency.[1][3]

Q4: Are there different deprotection considerations for modified oligonucleotides?

A4: Yes, the type of oligonucleotide modification can influence the optimal deprotection time.

For instance, LNA oligonucleotides with a 3'-terminal LNA attached to the UnyLinker support

can be cleaved and deprotected very rapidly, often within 30 minutes to 4 hours at room

temperature using concentrated ammonium hydroxide.[4] The nature of the protecting groups

on the nucleobases also plays a role; for example, oligonucleotides with DMF-protected

guanine residues can be deprotected in as little as 30 minutes, while those with iBu-protected

guanine may require 1 to 2 hours.[4]

Data Summary Tables
Table 1: Gas-Phase Deprotection Optimization of UnyLinker
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Temperature Time (minutes) Pressure (psi) Condition Outcome

80°C 120 10
"Wet" (water

added)

100%

dephosphorylatio

n[1][3]

90°C 60 10
"Wet" (water

added)

100%

dephosphorylatio

n[1][3]

80°C 240 Not specified "Dry"

Incomplete

dephosphorylatio

n[1]

90°C 240 Not specified "Dry"

Incomplete

dephosphorylatio

n[1]

Table 2: Liquid-Phase Deprotection with Concentrated Ammonium Hydroxide at Room

Temperature

Data shows the percentage of remaining UnyLinker adduct after treatment.
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Oligonucleotide
Modification (3'-Linkage)

Time (hours) Remaining UnyLinker (%)

T(LNA, X=S) 4 1.75[4]

T(LNA, X=S) 18 0.3[4]

T(LNA, X=O) 4 0.84[4]

T(LNA, X=O) 18 0.27[4]

T(DNA, X=S) 4 69.8[4]

T(DNA, X=S) 18 33.32[4]

T(DNA, X=O) 4 77.03[4]

T(DNA, X=O) 18 45.76[4]

T(MOE, X=S) 4 20.1[4]

T(MOE, X=S) 18 2.56[4]

T(cEt, X=S) 4 29.69[4]

T(cEt, X=S) 18 6.66[4]

T(aminoLNA, X=S) 4 18.66[4]

T(aminoLNA, X=S) 18 5.79[4]

Experimental Protocols
Protocol 1: Standard Aqueous Ammonium Hydroxide Deprotection

Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap

vial.

Add 1 mL of concentrated ammonium hydroxide to the vial.

Seal the vial tightly.

For cleavage from the support, incubate at room temperature for 1-2 hours.
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For complete nucleoside deprotection, subsequently incubate at 55°C for 17 hours.[1]

After incubation, cool the vial to room temperature.

Carefully open the vial in a fume hood.

Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new

tube.

Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

Resuspend the oligonucleotide pellet in an appropriate buffer for downstream applications.

Protocol 2: Accelerated Deprotection with Ammonium Hydroxide/Methylamine (AMA)

Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap

vial.

Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous

methylamine.

Add 1 mL of the AMA solution to the vial.

Seal the vial tightly.

Incubate at room temperature for 2 hours.[1]

After incubation, cool the vial to room temperature.

Carefully open the vial in a fume hood.

Transfer the supernatant to a new tube.

Evaporate the AMA solution to dryness using a vacuum concentrator.

Resuspend the oligonucleotide pellet in an appropriate buffer.

Protocol 3: Gas-Phase Deprotection
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Place the synthesis columns containing the UnyLinker-bound oligonucleotides in the gas-

phase cleavage apparatus.

Add a small amount of water to each column to wet the support.[1]

Pressurize the chamber with ammonia gas to 10 psi.[1][3]

Heat the chamber to either 80°C for 120 minutes or 90°C for 60 minutes.[1][3]

After the incubation period, safely vent the ammonia gas from the chamber.

Elute the deprotected oligonucleotides from the columns using an appropriate buffer.
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Caption: General workflows for liquid-phase and gas-phase deprotection of UnyLinker 12.
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Caption: Troubleshooting flowchart for incomplete UnyLinker 12 deprotection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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